molecular formula C22H31N3O4S B4324560 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE

Cat. No.: B4324560
M. Wt: 433.6 g/mol
InChI Key: GZKQZRYTOXIHLM-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE is a complex organic compound that features an adamantane moiety, a benzimidazole core, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of 1-adamantanol with 2-bromoethylamine, followed by the introduction of the benzimidazole and sulfonamide groups through a series of condensation and substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or ketone groups.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can yield hydroxylated derivatives, while reduction of the sulfonamide group can produce amine derivatives. Substitution reactions on the benzimidazole core can result in a variety of substituted benzimidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. The presence of the adamantane moiety, which is known for its antiviral properties, makes it a candidate for the development of new antiviral drugs.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique structural properties contribute to the enhancement of material performance, including thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, while the benzimidazole core can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The sulfonamide group can also participate in binding interactions, further enhancing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide
  • N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide
  • N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide

Uniqueness

Compared to similar compounds, N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE stands out due to the presence of the benzimidazole core and sulfonamide group. These functional groups contribute to its unique chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-1,3,6-trimethyl-2-oxobenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c1-14-6-18-19(25(3)21(26)24(18)2)10-20(14)30(27,28)23-4-5-29-22-11-15-7-16(12-22)9-17(8-15)13-22/h6,10,15-17,23H,4-5,7-9,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZKQZRYTOXIHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NCCOC34CC5CC(C3)CC(C5)C4)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE
Reactant of Route 6
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE-5-SULFONAMIDE

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